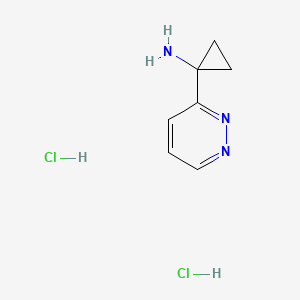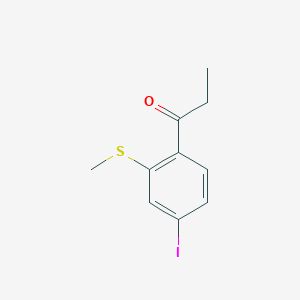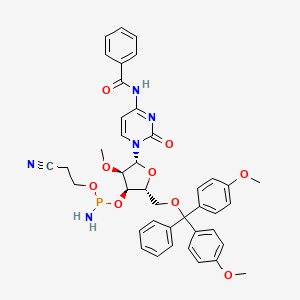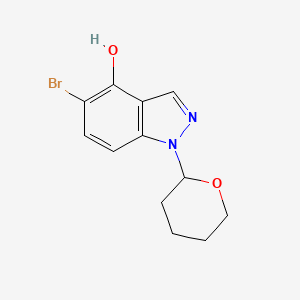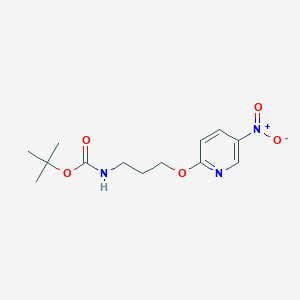
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of 5-nitropyridine: The starting material, 5-nitropyridine, is prepared through nitration of pyridine using a mixture of nitric acid and sulfuric acid.
Alkylation: The 5-nitropyridine is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-((5-nitropyridin-2-yl)oxy)propanol.
Carbamoylation: The final step involves the reaction of 3-((5-nitropyridin-2-yl)oxy)propanol with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-((5-aminopyridin-2-yl)oxy)propyl)carbamate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 3-((5-nitropyridin-2-yl)oxy)propanol and tert-butyl carbamate.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and antimicrobial properties, and its derivatives are evaluated as potential drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials. It is employed in the synthesis of polymers, coatings, and adhesives with enhanced properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form an amino group, which can then interact with enzymes and receptors. The carbamate linkage provides stability and facilitates the compound’s incorporation into larger molecular structures. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl (triphenyl-lambda^5-phosphanylidene)carbamate: A related compound with a phosphanylidene group instead of a nitropyridine moiety.
Uniqueness
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H19N3O5 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
tert-butyl N-[3-(5-nitropyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)14-7-4-8-20-11-6-5-10(9-15-11)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
JJJQXNHSXGPWHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

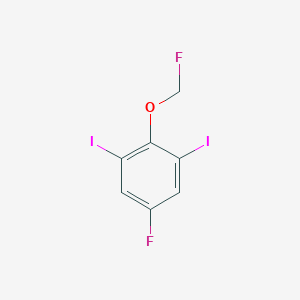
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
